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Midostaurin-d5

Therapeutic Drug Monitoring LC-MS/MS Bioanalysis

Quantitative LC-MS/MS of Midostaurin requires an internal standard that co-elutes and corrects matrix effects. Unlabeled analyte or structural analogs introduce unacceptable error (RSD >15%). Midostaurin-d5 solves this: - 5 deuterium atoms; identical chromatography to Midostaurin - Validated for TDM in plasma (precision 1.2-6.9% RSD; accuracy ±15%) - Essential for PK parameter calculation (Cmax, AUC) and CYP3A4 DDI studies - Powder, ≥98% purity, intended for research use only

Molecular Formula C35H30N4O4
Molecular Weight 575.7 g/mol
Cat. No. B12423339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidostaurin-d5
Molecular FormulaC35H30N4O4
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC
InChIInChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1/i4D,5D,6D,11D,12D
InChIKeyBMGQWWVMWDBQGC-WBNDSJHMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Midostaurin-d5: Deuterated Internal Standard


Midostaurin-d5 (also known as PKC412-d5 or CGP 41251-d5) is a deuterium-labeled analog of the multi-targeted protein kinase inhibitor Midostaurin . Midostaurin itself inhibits a broad spectrum of kinases, including PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDGFRβ, and VEGFR1/2, with reported IC50 values ranging from 22 to 500 nM . The -d5 variant incorporates five stable deuterium atoms, resulting in a molecular formula of C35H25D5N4O4 and a molecular weight of 575.67 g/mol . It is supplied as a characterized powder, with commercially available purity of ≥98.0%, and is intended solely for research use as an internal standard in analytical workflows .

Product Type Deuterium-labeled internal standard
Workflow LC-MS/MS quantification of Midostaurin
Use Context Research bioanalysis in complex matrices

Why Midostaurin-d5 Cannot Be Substituted


Substituting Midostaurin-d5 with unlabeled Midostaurin or other structural analogs in quantitative LC-MS/MS assays introduces significant analytical error due to differential matrix effects, ionization efficiency, and recovery rates between the analyte and the internal standard [1]. Unlabeled Midostaurin is chemically indistinguishable from the target analyte and therefore cannot serve as an internal standard; its use would negate the ability to correct for sample-to-sample variability [1]. While alternative structural analogs might offer a different mass, they do not co-elute with Midostaurin and are subject to different matrix interactions, leading to inaccurate quantification [2]. Furthermore, the complex metabolism of Midostaurin, which is extensively metabolized by CYP3A4 to form the active metabolites CGP52421 and CGP62221, requires an internal standard with identical chromatographic behavior to the parent drug for precise measurement in biological matrices [3].

Unlabeled Midostaurin Chemically indistinguishable from the target analyte, which may prevent internal standard correction in LC-MS/MS.
Structural Analogs May not co-elute with Midostaurin, introducing differential matrix effects that can reduce quantification accuracy.
Metabolite Interference Complex CYP3A4-mediated metabolism requires an internal standard with identical chromatographic behavior to parent drug for reliable metabolite-resolved quantification.

Midostaurin-d5: Analytical Performance Evidence


LC-MS/MS Assay Validation for TDM

Midostaurin-d5 was utilized as the internal standard in the first validated LC-MS/MS assay for therapeutic drug monitoring of Midostaurin in human plasma from patients with advanced systemic mastocytosis [1]. The assay demonstrated high precision and accuracy across a calibration range of 75-2500 ng/mL [1].

TDM Assay Validation
Head-to-head
Within-day precision 1.2–2.8% RSD
Between-day precision 1.2–6.9% RSD
Supports research PK monitoring assay precision
Human plasma research matrices; range 75–2500 ng/mL
Therapeutic Drug Monitoring LC-MS/MS Bioanalysis

Inhibition Profile Against FLT3 and KIT Mutants

Midostaurin has been directly compared to a panel of clinically available FLT3 and KIT inhibitors (including crenolanib, quizartinib, gilteritinib, and sorafenib) for its ability to inhibit a variety of oncogenic receptor tyrosine kinase mutants [1]. This study established Midostaurin's unique activity profile against a specific panel of FLT3 and KIT mutations [1].

FLT3/KIT Inhibition Context
Head-to-head
Broad activity against FLT3-ITD and KIT D816V mutants; dual inhibition not shared by quizartinib or avapritinib
Supports Midostaurin analyte relevance for dual-pathway studies
Ba/F3 cell proliferation assay; specific IC50 values in source
FLT3 Inhibitor KIT Inhibitor Oncology AML Systemic Mastocytosis

Regulatory-Compliant Reference Standard

Midostaurin-d5 is specifically manufactured and characterized as a reference standard for use in analytical method development and validation, complying with regulatory guidelines and providing traceability against pharmacopeial standards (USP or EP) [1].

Reference Standard Qualification
Supplier specification
Characterized as analytical reference standard with traceability intent to USP/EP
May support method validation in regulated research contexts
Supplier claim; verify suitability for intended use
Analytical Method Validation Quality Control Reference Standard

Stable Isotope Labeling for Metabolite Quantification

The deuterium label on Midostaurin-d5 provides a stable isotopic signature, making it the preferred internal standard for accurately quantifying Midostaurin and its metabolites in complex biological matrices [1]. Midostaurin's complex metabolism involves CYP3A4, producing two major active metabolites, CGP52421 (3-hydroxy Midostaurin) and CGP62221 (O-desmethyl Midostaurin) [2].

SIL-IS for Metabolite Quantification
Class-level
Co-elution with Midostaurin compensates for matrix effects and ionization variability
Enables accurate quantification of parent drug and metabolites in biological matrices
Class-level SIL-IS advantage; method-specific validation required
Metabolite Quantification CYP3A4 Metabolism Pharmacokinetics

Midostaurin-d5: Application Scenarios


Therapeutic Drug Monitoring in AML and Systemic Mastocytosis

Laboratories developing or performing therapeutic drug monitoring (TDM) assays for Midostaurin in patient plasma samples require Midostaurin-d5 as a validated internal standard to achieve the necessary precision (1.2-6.9% RSD) and accuracy (within ±15% of nominal) for clinical decision-making [1].

Bioanalytical Method Validation for PK Studies

For preclinical and clinical pharmacokinetic (PK) studies of Midostaurin, the use of a stable isotope-labeled internal standard like Midostaurin-d5 is the regulatory expectation for robust quantification [1]. It ensures accurate measurement of drug exposure and the calculation of key PK parameters (e.g., Cmax, AUC) by correcting for matrix effects and sample-to-sample variability inherent in complex biological matrices [1].

In Vitro Metabolism and CYP3A4 Interaction Studies

When investigating the metabolism of Midostaurin or its potential as a perpetrator of CYP3A4-mediated drug-drug interactions (DDIs), Midostaurin-d5 serves as the critical internal standard for quantifying the parent drug in the presence of its active metabolites (CGP52421 and CGP62221) [1]. Its co-elution ensures accurate quantitation, even in complex in vitro incubation mixtures or cell culture media [2].

Application
Selection Property
Validation Focus
Midostaurin PK research monitoring
Co-eluting SIL-IS for matrix-effect correction
Accuracy and precision in human plasma research matrices
Bioanalytical method validation for PK studies
Stable isotope-labeled internal standard for robust quantification
Quantification accuracy across calibration range in biological matrices
In vitro metabolism and CYP3A4 interaction research
Co-eluting SIL-IS for parent drug quantification amid metabolites
Method specificity in the presence of active metabolites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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